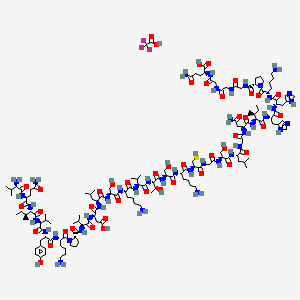

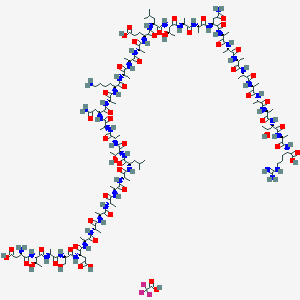

Antifreeze Polypeptide 6 (winter flounder) Trifluoroacetate

Übersicht

Beschreibung

Antifreeze Polypeptide 6 (winter flounder) Trifluoroacetate is a component of the winter flounder’s antifreeze polypeptides . It has the ability to lower the plasma freezing point by arresting the growth of ice nuclei .

Synthesis Analysis

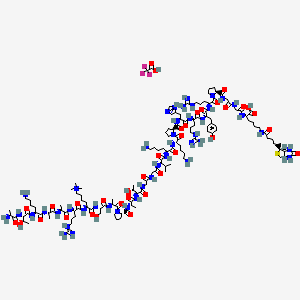

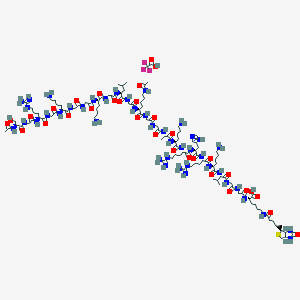

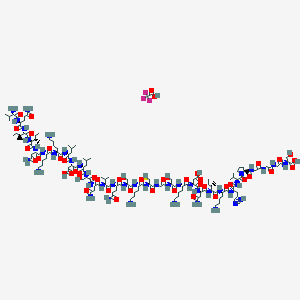

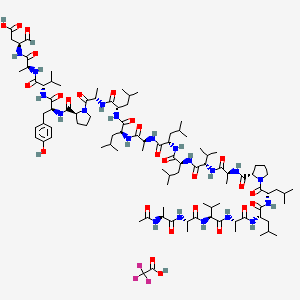

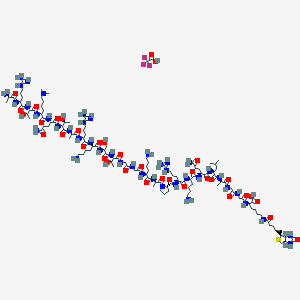

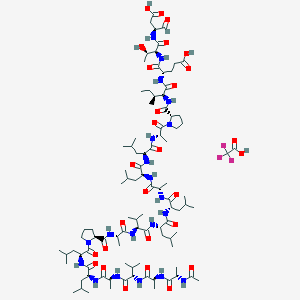

The synthesis of Antifreeze Polypeptide 6 (winter flounder) involves the use of synthetic analogs of an α-helical winter flounder antifreeze polypeptide (AFP) . The AFPs are amino-terminal deletions of the native AFP . The growth rates along the a and c axes of ice in solutions of varying concentrations of the active AFP analogs were examined .Molecular Structure Analysis

The molecular formula of this compound is C133H225N43O51 . It has a molecular weight of 3242.47 .Chemical Reactions Analysis

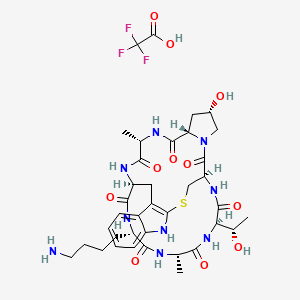

Antifreeze Polypeptide 6 (winter flounder) inhibits the growth of ice crystals by hydrogen bonding of Thr, Asn, and Asp side chains in a specific pattern to the hexagonal bipyramidal planes of ice . This mode of binding is unidirectional, maximizing opportunities for packing of AFPs on the ice surface .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3 . The molecular formula is C133H225N43O51 and it has a molecular weight of 3242.467 .Wirkmechanismus

Target of Action

The primary target of Antifreeze Polypeptide 6 (winter flounder) Trifluoroacetate is the ice nuclei present in the blood plasma . The compound interacts with these ice nuclei to prevent their growth, thereby lowering the freezing point of the plasma .

Mode of Action

This compound inhibits the growth of ice crystals by forming hydrogen bonds with the hexagonal bipyramidal planes of ice . This interaction involves the side chains of Thr, Asn, and Asp in a specific pattern . The binding mode is unidirectional, which maximizes the opportunities for packing of Antifreeze Polypeptides on the ice surface .

Result of Action

The primary molecular effect of this compound is the inhibition of ice crystal growth . By arresting the growth of ice nuclei, the compound lowers the freezing point of the plasma . This can have significant cellular effects, particularly in organisms living in subzero environments.

Action Environment

The action of this compound is heavily influenced by environmental factors. Its efficacy in preventing ice crystal growth and lowering the freezing point of plasma is particularly relevant in subzero environments . The stability of the compound may also be affected by factors such as temperature and pH.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Antifreeze Polypeptide 6 (winter flounder) Trifluoroacetate in laboratory experiments is its ability to protect cells from cold-induced damage. In addition, this compound is easy to synthesize and can be produced in large quantities. However, there are some limitations to using this compound in laboratory experiments. For example, it is not known how this compound affects the expression of other proteins, and it is not known how this compound affects the function of other proteins.

Zukünftige Richtungen

There are a number of potential future directions for Antifreeze Polypeptide 6 (winter flounder) Trifluoroacetate research. One potential direction is to further study the biochemical and physiological effects of this compound on cells. In addition, further research into the mechanism of action of this compound could lead to a better understanding of how it protects cells from cold-induced damage. Another potential direction is to study the potential applications of this compound in various laboratory experiments, such as in the study of environmental stress. Finally, further research into the potential therapeutic applications of this compound could lead to the development of new treatments for cold-induced damage.

Synthesemethoden

Antifreeze Polypeptide 6 (winter flounder) Trifluoroacetate can be produced in the laboratory through a variety of methods. The most commonly used method is chemical synthesis, which involves the use of a peptide synthesizer to create this compound from its constituent amino acids. Another method, which is less commonly used, is recombinant DNA technology, which involves the insertion of the gene encoding this compound into a bacterial or yeast cell, which then produces the protein.

Wissenschaftliche Forschungsanwendungen

Antifreeze Polypeptide 6 (winter flounder) Trifluoroacetate has been studied for its potential applications in scientific research. It has been used to study the effects of cold temperatures on cells, as well as to study the biochemical and physiological effects of this compound on cells. In addition, this compound has been used to study the effects of environmental stress on cells, as well as to study the mechanisms of action of other proteins.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Antifreeze Polypeptide 6 (winter flounder) Trifluoroacetate inhibits the growth of ice crystals by hydrogen bonding of Thr, Asn, and Asp side chains in a specific pattern to the hexagonal bipyramidal planes of ice . This mode of binding is unidirectional, maximizing opportunities for packing of AFPs on the ice surface . The ice crystal growth inhibition occurs by a two-step mechanism involving hydrogen bonding and hydrophobic interpeptide interactions .

Cellular Effects

The cellular effects of this compound are primarily related to its ability to lower the freezing point of plasma, thereby preventing ice crystal formation. This is particularly important for the survival of the winter flounder in subzero ocean temperatures

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of ice crystal growth. This is achieved through the hydrogen bonding of Thr, Asn, and Asp side chains in a specific pattern to the hexagonal bipyramidal planes of ice . This binding is unidirectional, which maximizes opportunities for packing of AFPs on the ice surface . The inhibition of ice crystal growth occurs through a two-step mechanism involving hydrogen bonding and hydrophobic interpeptide interactions .

Eigenschaften

IUPAC Name |

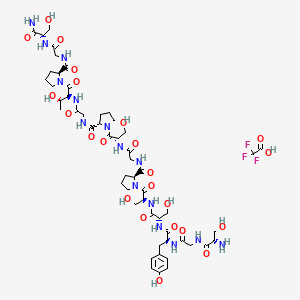

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C133H225N43O51.C2HF3O2/c1-48(2)41-81(167-114(208)66(21)152-104(198)57(12)146-99(193)53(8)142-98(192)52(7)145-102(196)56(11)150-108(202)62(17)158-124(218)85(46-91(188)189)171-127(221)86(47-177)172-117(211)71(26)163-129(223)93(74(29)179)174-119(213)77(135)43-90(186)187)125(219)175-94(75(30)180)130(224)160-63(18)109(203)154-68(23)116(210)169-84(45-88(137)183)123(217)159-69(24)112(206)164-78(35-32-33-39-134)120(214)156-60(15)106(200)148-58(13)103(197)151-65(20)111(205)165-79(37-38-89(184)185)121(215)170-82(42-49(3)4)126(220)176-95(76(31)181)131(225)161-64(19)110(204)153-67(22)115(209)168-83(44-87(136)182)122(216)157-61(16)107(201)149-55(10)101(195)144-51(6)97(191)141-50(5)96(190)143-54(9)100(194)147-59(14)105(199)155-72(27)118(212)173-92(73(28)178)128(222)162-70(25)113(207)166-80(132(226)227)36-34-40-140-133(138)139;3-2(4,5)1(6)7/h48-86,92-95,177-181H,32-47,134-135H2,1-31H3,(H2,136,182)(H2,137,183)(H,141,191)(H,142,192)(H,143,190)(H,144,195)(H,145,196)(H,146,193)(H,147,194)(H,148,200)(H,149,201)(H,150,202)(H,151,197)(H,152,198)(H,153,204)(H,154,203)(H,155,199)(H,156,214)(H,157,216)(H,158,218)(H,159,217)(H,160,224)(H,161,225)(H,162,222)(H,163,223)(H,164,206)(H,165,205)(H,166,207)(H,167,208)(H,168,209)(H,169,210)(H,170,215)(H,171,221)(H,172,211)(H,173,212)(H,174,213)(H,175,219)(H,176,220)(H,184,185)(H,186,187)(H,188,189)(H,226,227)(H4,138,139,140);(H,6,7)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73+,74+,75+,76+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,92-,93-,94-,95-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABODHCBIHPNBTM-CHFRTENOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C135H226F3N43O53 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.